Centanamycin
Overview
Description
Centanamycin is a complex organic compound with significant potential in various scientific fields This compound is known for its unique structure, which combines an indole core with a naphthyl group and a chloroethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Centanamycin involves multiple steps. One common method starts with the preparation of 5,6,7-trimethoxyindole-2-carboxylic acid, which is then coupled with 1-(2-chloroethyl)-2,4-diaminonaphthalene. The reaction typically involves the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) and other purification techniques ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Centanamycin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with various nucleophiles such as amines or thiols
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated as an antineoplastic agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Mechanism of Action
The compound exerts its effects primarily through the alkylation of DNA. The chloroethyl group forms a highly reactive aziridinium ion, which can alkylate the N-7 position of guanine bases in DNA. This leads to the formation of interstrand cross-links, inhibiting DNA replication and transcription, ultimately resulting in cell death .
Comparison with Similar Compounds
Similar Compounds
- N-(2-chloroethyl)-N-methyl-2-naphthylamine
- N-(2-chloroethyl)-N-methyl-1-naphthylamine
- N-(2-chloroethyl)-N-methyl-3-naphthylamine
Uniqueness
Centanamycin is unique due to its combination of an indole core with a naphthyl group and a chloroethyl side chain. This structure imparts specific chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
413577-16-9 |
---|---|
Molecular Formula |
C24H24ClN3O4 |
Molecular Weight |
453.9 g/mol |
IUPAC Name |
N-[4-amino-1-(2-chloroethyl)naphthalen-2-yl]-5,6,7-trimethoxy-1H-indole-2-carboxamide |
InChI |
InChI=1S/C24H24ClN3O4/c1-30-20-11-13-10-19(27-21(13)23(32-3)22(20)31-2)24(29)28-18-12-17(26)15-7-5-4-6-14(15)16(18)8-9-25/h4-7,10-12,27H,8-9,26H2,1-3H3,(H,28,29) |
InChI Key |
MNFPZBOQEWMBOK-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C2C(=C1)C=C(N2)C(=O)NC3=C(C4=CC=CC=C4C(=C3)N)CCCl)OC)OC |
Canonical SMILES |
COC1=C(C(=C2C(=C1)C=C(N2)C(=O)NC3=C(C4=CC=CC=C4C(=C3)N)CCCl)OC)OC |
Key on ui other cas no. |
413577-16-9 |
Synonyms |
AS-I-145 ML-970 N-(4-amino-1-(2-chloroethyl)naphthalen-2-yl)-5,6,7-trimethoxy-1H-indole-2-carboxamide NSC 716970 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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